molecular formula C12H17N5 B1479014 3-(1-(2-Azidoethyl)piperidin-2-yl)pyridine CAS No. 2097957-41-8

3-(1-(2-Azidoethyl)piperidin-2-yl)pyridine

Cat. No.: B1479014
CAS No.: 2097957-41-8
M. Wt: 231.3 g/mol
InChI Key: WMGAYRFBUZJFPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Physical and Chemical Properties Analysis

The physical properties for “3-(1-(2-Azidoethyl)piperidin-2-yl)pyridine” are as follows: Melting Point: 9 ºC, Boiling Point: 270-272 ºC, Density: 1.046 g/mL, Refractive Index: 1.5440 .

Scientific Research Applications

Chemical Inhibitors and Drug Metabolism

Pyridine derivatives, including structures similar to 3-(1-(2-Azidoethyl)piperidin-2-yl)pyridine, are explored for their roles in inhibiting cytochrome P450 isoforms. These enzymes are critical in drug metabolism, and selective inhibitors can help understand and mitigate drug-drug interactions. Khojasteh et al. (2011) reviewed the selectivity and potency of chemical inhibitors against major human hepatic CYP isoforms, emphasizing the importance of such compounds in pharmacokinetic research [Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011].

Heterocyclic Chemistry and Coordination Compounds

The chemistry of pyridine derivatives, including their coordination properties and biological activities, is a significant area of interest. Boča, Jameson, and Linert (2011) summarized the preparation, properties, and complex compounds of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and related compounds, highlighting the vast potential for future research in this area [Boča, Jameson, & Linert, 2011].

Medicinal Chemistry and Biological Activities

Pyridine derivatives are extensively studied for their medicinal properties, including antifungal, antibacterial, analgesic, anticancer, and chemosensing applications. Research by Abu-Taweel et al. (2022) and Altaf et al. (2015) reviews the structural characterization, synthetic routes, and broad spectrum of biological activities of these compounds, supporting their potential in designing biologically active compounds and chemosensors [Abu-Taweel et al., 2022; Altaf et al., 2015].

Agrochemicals and Pesticides

The application of pyridine-based compounds extends into agrochemicals, where their role as fungicides, insecticides, and herbicides is crucial. Guan et al. (2016) discussed the discovery of pyridine-based agrochemicals through Intermediate Derivatization Methods, indicating the efficiency of these compounds in developing novel lead compounds for agricultural use [Guan, Liu, Sun, Xie, & Wang, 2016].

Safety and Hazards

Avoid breathing vapours and contact with skin and eyes. Control personal contact with the substance, by using protective equipment. Contain and absorb spill with sand, earth, inert material or vermiculite. Wipe up. Place in a suitable, labelled container for waste disposal .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Properties

IUPAC Name

3-[1-(2-azidoethyl)piperidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c13-16-15-7-9-17-8-2-1-5-12(17)11-4-3-6-14-10-11/h3-4,6,10,12H,1-2,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGAYRFBUZJFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-(2-Azidoethyl)piperidin-2-yl)pyridine
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3-(1-(2-Azidoethyl)piperidin-2-yl)pyridine
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